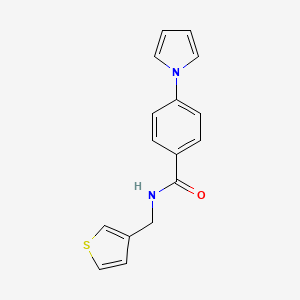

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide

Description

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide is a heterocyclic hybrid compound featuring a benzamide core substituted with a pyrrole ring at the 4-position and a thiophen-3-ylmethyl group at the amide nitrogen. This structure combines aromatic and heterocyclic moieties, which are often associated with bioactivity in medicinal chemistry, such as antimicrobial or cytotoxic properties .

Properties

IUPAC Name |

4-pyrrol-1-yl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16(17-11-13-7-10-20-12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-10,12H,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRACJVEUFPYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Pyrrole Ring: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Formation of the Thiophene Ring: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Coupling Reactions: The pyrrole and thiophene rings are then coupled to a benzamide group through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide exhibit significant anti-cancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, possibly through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Emerging evidence supports the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to enhance cognitive function and reduce neuroinflammation, possibly by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Synthetic Efficiency : Nickel-catalyzed methods (e.g., for N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide) achieve higher yields (72–89%) compared to traditional methods like Staudinger reactions (45% for 15h) .

- Biological Implications : β-lactam-containing analogs (e.g., 15h) show cytotoxic activity, while thiazole derivatives () are often explored for antimicrobial applications .

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.31 g/mol. The structural components include a pyrrole ring, a thiophene moiety, and a benzamide structure, which are known to contribute to its pharmacological properties.

Research indicates that compounds containing pyrrole and thiophene rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The benzamide portion is particularly noted for its role in modulating receptor activity, influencing pathways associated with pain, inflammation, and cancer proliferation.

Key Mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting specific kinases involved in cancer cell proliferation and survival .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Anticancer Activity Study :

- Neuroprotection Research :

- Antiviral Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(1H-pyrrol-1-yl)benzoic acid derivatives and thiophen-3-ylmethanamine. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride) before coupling with the amine. Yield optimization often involves refluxing in anhydrous solvents (e.g., DMF under inert nitrogen atmosphere) and purification via column chromatography (chloroform:methanol gradients). For example, analogous protocols achieved 85% yields using similar amine coupling strategies .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of pyrrole (δ 6.8–7.2 ppm for aromatic protons) and thiophene (δ 7.3–7.5 ppm) moieties, as well as the benzamide carbonyl (δ ~165–170 ppm in 13C NMR).

- FTIR : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC-MS : Ensure >95% purity and verify molecular ion peaks (e.g., [M+H]+). Reference spectral libraries for analogous benzamide derivatives .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform or dichloromethane. Stability tests should include accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitored via HPLC. Avoid aqueous buffers with high pH (>8), as amide bonds may hydrolyze .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes or receptors. Parameterize the compound’s structure using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to optimize geometry and partial charges. Compare results with experimental data (e.g., enzyme inhibition assays) to validate predictions. For example, similar trifluoromethyl-substituted benzamides showed strong correlations between docking scores and IC50 values .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer : Standardize assays by:

- Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Replicate under varied pH/temperature : Test activity in physiological (pH 7.4) and pathological (e.g., tumor microenvironment pH 6.5) conditions.

- Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT). For instance, discrepancies in IC50 values for related compounds were traced to assay-specific buffer interactions .

Q. How can researchers design structure-activity relationship (SAR) studies for this scaffold?

- Methodological Answer : Synthesize analogs with modifications to:

- Pyrrole ring : Replace with other heterocycles (e.g., imidazole, furan).

- Thiophene linker : Vary substituents (e.g., methyl, halogen) to assess steric/electronic effects.

- Benzamide core : Introduce electron-withdrawing groups (e.g., -NO2) to modulate reactivity. Use statistical design of experiments (DoE) to minimize synthetic efforts while maximizing SAR insights (e.g., factorial designs to test substituent combinations) .

Q. What are the challenges in elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches:

- Proteomics : Identify binding partners via affinity chromatography or thermal shift assays.

- Metabolomics : Profile changes in cellular metabolites (e.g., LC-MS) after treatment.

- Transcriptomics : Use RNA-seq to map gene expression perturbations. For example, trifluoromethyl-benzamide analogs disrupted bacterial acyl carrier protein synthase (ACPS), validated via knockout strains and enzymatic assays .

Methodological Notes

- Data Reproducibility : Document solvent batch variations (e.g., residual water in DMSO) and catalyst purity, which significantly impact reaction yields .

- Contradiction Analysis : When bioactivity data conflict, re-evaluate assay parameters (e.g., cell line-specific expression of target proteins) .

- Advanced Purification : For trace impurities, employ preparative HPLC with C18 columns and isocratic elution (acetonitrile:water + 0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.